molecular formula C26H23Cl2N3O4S B11089363 N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11089363
M. Wt: 544.4 g/mol
InChI Key: AGMLEBUHRHRXPE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorophenyl, dimethoxybenzyl, and thioxoimidazolidinyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in these reactions include chlorophenyl derivatives, dimethoxybenzyl chloride, and thioxoimidazolidinone. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydro derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
  • 4-Phenoxyaniline compound with tetrachlorostannane (1:1)
  • Ethyl acetoacetate

Comparison: this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23Cl2N3O4S

Molecular Weight

544.4 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H23Cl2N3O4S/c1-34-22-12-7-16(13-23(22)35-2)15-30-21(14-24(32)29-20-6-4-3-5-19(20)28)25(33)31(26(30)36)18-10-8-17(27)9-11-18/h3-13,21H,14-15H2,1-2H3,(H,29,32)

InChI Key

AGMLEBUHRHRXPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4Cl)OC

Origin of Product

United States

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